Product packaging for Methylhydrasteine methyl ester(Cat. No.:CAS No. 80243-94-3)

Methylhydrasteine methyl ester

Cat. No.: B13994371
CAS No.: 80243-94-3
M. Wt: 429.5 g/mol
InChI Key: BVNJWCFAMUHSNK-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

The name "Methylhydrasteine methyl ester" implies a direct chemical modification of N-methylhydrasteine, an alkaloid belonging to the protoberberine class, which is found in plants of the Hydrastis and Corydalis genera. N-methylhydrasteine and its related compounds, such as N-methylhydrasteine hydroxy lactam, have been subjects of study within the field of natural product chemistry. These studies often focus on the isolation, structural elucidation, and potential biological activities of these naturally occurring substances.

However, extensive database searches reveal that the compound identified as "this compound" is primarily associated with the CAS number 876922-98-4. This CAS number corresponds to a synthetic molecule named 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c] nih.govresearchgate.netbenzoxazine-3-carboxamide, also known by its developmental code GSK-588045. The molecular formula for this compound is C27H28N6O2, which is inconsistent with a simple methyl ester of N-methylhydrasteine (C21H23NO6). This fundamental difference in chemical structure and origin indicates that the common name "this compound" is likely a misnomer or an erroneous synonym in some chemical databases for the synthetic compound GSK-588045.

Therefore, while the name suggests a link to natural product chemistry, the actual compound referenced in major chemical databases is a product of synthetic medicinal chemistry.

Overview of Research Trajectories for Methyl Esters in Organic and Biological Chemistry

Methyl esters are a ubiquitous class of organic compounds characterized by the presence of a methyl group attached to a carboxylate. In the realm of organic and biological chemistry, the research trajectories of methyl esters are diverse and significant.

In organic synthesis, the methyl ester group serves multiple purposes. It is a common protecting group for carboxylic acids, valued for its relative stability under various reaction conditions and the numerous methods available for its introduction and removal. tandfonline.com Methyl esters are also key intermediates in a wide array of chemical transformations, including reductions, transesterifications, and carbon-carbon bond-forming reactions. tandfonline.com

From a biological and medicinal chemistry perspective, the conversion of a carboxylic acid to its methyl ester can profoundly alter a molecule's properties. This transformation often increases lipophilicity, which can enhance a compound's ability to cross biological membranes. This "pro-drug" strategy is frequently employed to improve the oral bioavailability of pharmaceuticals. tandfonline.com Once inside the body, esterase enzymes can hydrolyze the methyl ester back to the active carboxylic acid. Furthermore, methyl esters are integral components of many biologically active molecules and are studied for their potential therapeutic effects across various disease areas.

The research surrounding GSK-588045, the compound erroneously linked to the name "this compound," falls squarely within this latter trajectory. It was designed and synthesized as a potent antagonist of serotonin (B10506) 5-HT(1A/B/D) receptors and was investigated as a potential clinical candidate for the treatment of depression and anxiety. nih.govacs.orgwikipedia.org The research focused on its pharmacological activity, selectivity, and pharmacokinetic profile, which are typical areas of investigation for synthetic drug candidates. nih.govacs.org

Detailed Research Findings

Given that "this compound" as a direct derivative of N-methylhydrasteine is not the subject of the primary research associated with its identifiers, the following data pertains to the synthetic compound GSK-588045.

PropertyValue
Full Chemical Name 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c] nih.govresearchgate.netbenzoxazine-3-carboxamide
CAS Number 876922-98-4
Molecular Formula C27H28N6O2
Primary Research Area Medicinal Chemistry
Therapeutic Target Serotonin 5-HT(1A/B/D) Receptors
Developmental Status Investigational drug; reached Phase 1 clinical trials

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO7 B13994371 Methylhydrasteine methyl ester CAS No. 80243-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80243-94-3

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 6-[2-[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoate

InChI

InChI=1S/C23H27NO7/c1-24(2)9-8-14-11-19-20(31-13-30-19)12-15(14)10-17(25)16-6-7-18(27-3)22(28-4)21(16)23(26)29-5/h6-7,11-12H,8-10,13H2,1-5H3

InChI Key

BVNJWCFAMUHSNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=C(C=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)OC)OCO2

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of Methylhydrasteine Methyl Ester and Analogues

Investigation of Biosynthetic Routes in Biological Systems

The biosynthesis of methylhydrasteine methyl ester is intrinsically linked to the well-studied pathways of benzylisoquinoline alkaloids (BIAs), particularly its close analogue, hydrastine (B1673436). mcmaster.cacdnsciencepub.com These complex natural products originate from the amino acid L-tyrosine. frontiersin.org In plants like Hydrastis canadensis, tyrosine serves as the primary precursor, undergoing a series of enzymatic conversions to form the foundational isoquinoline (B145761) skeleton. cdnsciencepub.comresearchgate.net

The pathway commences with the conversion of tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov These two molecules then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed step in BIA biosynthesis. biocyclopedia.comoup.com Following this, a sequence of methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (CNMTs), and cytochrome P450 monooxygenases, leads to the formation of the pivotal intermediate (S)-reticuline. frontiersin.orgbiocyclopedia.com

From (S)-reticuline, the pathway diverges to produce a vast array of BIA skeletons. frontiersin.org For phthalideisoquinoline alkaloids like hydrastine, (S)-reticuline is converted to (S)-scoulerine by the action of the berberine (B55584) bridge enzyme (BBE), which forms the characteristic methylene (B1212753) bridge. nih.govbiocyclopedia.com Subsequent enzymatic steps, including those catalyzed by P450-dependent oxidases, modify the scoulerine (B1208951) backbone. ingentaconnect.com While the precise enzymatic steps leading directly to hydrasteine are not fully elucidated, tracer experiments have confirmed that the lactone group of hydrastine is derived from the S-methyl group of methionine. researchgate.net The formation of this compound would logically occur as a final modification step, where the carboxylic acid group of a hydrasteine precursor undergoes esterification with methanol (B129727), a reaction likely catalyzed by a specific methyltransferase or other ester-forming enzyme.

Table 1: Key Precursors and Intermediates in the Biosynthesis of the Hydrastine Skeleton
CompoundRole in PathwayKey Enzymes InvolvedReference
L-TyrosinePrimary PrecursorTyrosine/Dopa Decarboxylase (TYDC) frontiersin.orgbiocyclopedia.com
DopamineCondensation SubstrateNorcoclaurine Synthase (NCS) cdnsciencepub.comnih.gov
4-hydroxyphenylacetaldehydeCondensation SubstrateNorcoclaurine Synthase (NCS) nih.gov
(S)-NorcoclaurineFirst Benzylisoquinoline Intermediate6-O-methyltransferase (6OMT), 4′-O-methyltransferase (4′OMT) frontiersin.org
(S)-ReticulineCentral Branch-Point IntermediateBerberine Bridge Enzyme (BBE) frontiersin.orgbiocyclopedia.com
(S)-ScoulerineProtoberberine Intermediate(S)-cheilanthifoline synthase, (S)-stylopine synthase biocyclopedia.comingentaconnect.com

**3.2. Enzymology of Ester Hydrolysis and Formation

The stability and biological activity of this compound are governed by the action of esterases, enzymes that catalyze the hydrolysis of ester bonds. nih.gov Plant genomes contain families of methyl esterases (MES) with the ability to hydrolyze methyl esters of various plant hormones and secondary metabolites. nih.gov For instance, several members of the AtMES esterase family in Arabidopsis can hydrolyze the methyl ester of indole-3-acetic acid (MeIAA), converting it into its active form. nih.gov This demonstrates that plant esterases can act on complex heterocyclic molecules.

The enzymatic hydrolysis of esters is a common metabolic pathway. nih.gov Studies using pig liver carboxyl esterase and cholesterol esterase have shown the ability to predict the hydrolysis patterns in tissue fractions, indicating a degree of conserved functionality. nih.gov The rate of enzymatic cleavage is influenced by the molecular structure of the substrate. nih.gov In the context of this compound, hydrolysis would yield the corresponding carboxylic acid (hydrasteine) and methanol. smolecule.com This reaction is catalyzed by hydrolases, which are ubiquitously distributed enzymes. nih.gov The specificity of these enzymes can be high, with some showing a clear preference for hydrolyzing one ester group over another in molecules containing multiple ester functionalities. science.gov

Table 2: General Characteristics of Methyl Esterases
Enzyme TypeGeneral Substrate ClassCatalytic ActionSignificanceReference
CarboxylesterasesCarboxylic acid estersHydrolysis to acid and alcoholMetabolic activation/inactivation of drugs and xenobiotics nih.gov
Plant Methyl Esterases (e.g., AtMES)Methyl esters of plant hormones (e.g., auxin, salicylic (B10762653) acid)Hydrolysis to active hormoneRegulation of plant growth and defense signaling nih.gov
Pectin Methyl EsterasesPectin methyl esters in plant cell wallsDe-esterification of pectinModification of cell wall properties and intercellular adhesion science.gov
LipasesTriglycerides, other estersHydrolysis or transesterificationFat metabolism, industrial biocatalysis nih.govnih.gov

While hydrolysis breaks down esters, their formation can be achieved through esterification or transesterification, often catalyzed by lipases. nih.gov Lipases are versatile enzymes that can catalyze ester synthesis in low-water environments. mdpi.com The lipase-catalyzed transesterification of oils typically follows a Ping-Pong Bi-Bi mechanism. nih.gov This two-step process involves the initial hydrolysis of a triglyceride (or other ester) into a free fatty acid, which then undergoes esterification with an alcohol to form a new ester. nih.gov

In a biosynthetic context, a similar mechanism could be responsible for the formation of this compound. A lipase (B570770) could catalyze the transesterification of a precursor molecule with an activated methyl donor or facilitate the direct esterification of the hydrasteine carboxylic acid with methanol. nih.gov Lipase-mediated synthesis is considered a "green" method due to the mild reaction conditions required. nih.gov The efficiency of such a process depends on factors like the choice of solvent, alcohol concentration, and the removal of byproducts like water or glycerol. nih.govresearchgate.net The use of immobilized lipases is a common strategy in industrial applications to enhance stability and reusability, which could also be relevant in engineered biosynthetic systems. researchgate.netmdpi.com

Table 3: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification
StepDescriptionReactantsProductsReference
1Acylation of the enzyme. An alcohol is released from the initial ester.Enzyme + Ester 1 (e.g., Triglyceride)Acyl-Enzyme Complex + Alcohol 1 (e.g., Glycerol) nih.govmdpi.com
2Deacylation of the enzyme by a second alcohol, forming the final ester product and regenerating the free enzyme.Acyl-Enzyme Complex + Alcohol 2 (e.g., Methanol)Enzyme + Ester 2 (e.g., Methyl Ester) nih.govmdpi.com

Metabolic Fate and Biotransformation Studies (In Vitro and Enzymatic Contexts)

Direct metabolic studies on this compound are not available in the reviewed literature. However, extensive research on its parent compound, hydrastine, provides a strong predictive model for its likely biotransformation. nih.govresearchgate.net Studies on hydrastine administered to healthy human subjects show that it undergoes rapid and extensive phase I and phase II metabolism. nih.govresearchgate.net

In vitro and in vivo models indicate that the primary phase I biotransformations for hydrastine include:

Lactone Hydrolysis : Cleavage of the lactone ring to form a carboxylic acid and an alcohol. nih.govresearchgate.net

O-Demethylation : Removal of methyl groups from the methoxy (B1213986) substituents on the aromatic rings. nih.gov

N-Demethylation : Removal of the N-methyl group. nih.gov

Hydroxylation : Addition of hydroxyl groups to the molecule. nih.gov

Reduction and Dehydrogenation : Modifications to the core structure, including the conversion of the alcohol group formed from lactone hydrolysis into a ketone. nih.govresearchgate.net

Following these phase I modifications, the resulting metabolites are conjugated with glucuronic acid or sulfate groups in phase II reactions, facilitating their excretion. nih.govresearchgate.net It is highly probable that this compound would undergo a similar metabolic cascade. The initial step would likely be the hydrolysis of its methyl ester group by esterases to yield hydrasteine, which would then enter the same metabolic pathways described above. smolecule.com The parent compound and its various metabolites can be identified and quantified using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS). nih.govnih.gov

Table 4: Observed Phase I and Phase II Metabolic Reactions for Hydrastine
Metabolic PhaseReaction TypeDescription of TransformationReference
Phase ILactone HydrolysisOpening of the five-membered lactone ring. nih.govresearchgate.net
O-DemethylationRemoval of one or more methyl groups from the dimethoxy-substituted ring. nih.gov
N-DemethylationRemoval of the methyl group attached to the nitrogen atom. nih.gov
HydroxylationAddition of a hydroxyl (-OH) group to the alkaloid structure. nih.gov
ReductionAddition of hydrogen atoms. nih.gov
DehydrogenationRemoval of hydrogen, often converting a secondary alcohol to a ketone. nih.govresearchgate.net
Phase IIGlucuronidationConjugation with glucuronic acid. nih.govresearchgate.net
SulfationConjugation with a sulfate group. nih.govresearchgate.net

Pharmacological and Molecular Mechanism Investigations of Methylhydrasteine Methyl Ester Derivatives

Cellular and Sub-Cellular Level Activities (In Vitro and Ex Vivo Research)

Receptor Binding and Ligand-Target Interactions:No dedicated studies on the receptor binding profile or specific ligand-target interactions of Methylhydrasteine methyl ester were identified. While its parent compound, hydrastine (B1673436), is known to be an antagonist at GABA-A receptors, this activity has not been specifically documented for its methyl ester derivativesmolecule.com.

Due to the lack of specific, verifiable research data for each required subsection, generating an article that is both scientifically accurate and strictly adherent to the provided outline is not possible. To do so would require speculation and the inclusion of information outside the explicit scope of the request, which would violate the core instructions. Therefore, the request to generate the specified article cannot be fulfilled at this time.

Molecular Basis of Observed Biological Effects (e.g., Antiproliferative Activity In Vitro)

The antiproliferative activity of derivatives of this compound, belonging to the isoquinoline (B145761) alkaloid class, is attributed to their interaction with key cellular targets involved in cancer cell proliferation and survival. Research into structurally similar compounds, particularly derivatives of hydrastine, has elucidated several molecular mechanisms that likely underpin the anticancer effects of this compound class.

A significant body of research points towards the inhibition of specific protein kinases as a primary mechanism of action. For instance, the naturally occurring parent alkaloid, (-)-β-hydrastine, has been shown to directly target and inhibit the kinase activity of p21-activated kinase 4 (PAK4). This inhibition has profound downstream effects on signaling pathways crucial for cancer cell growth and invasion.

The inhibition of PAK4 by hydrastine derivatives leads to a cascade of events that ultimately halt cell cycle progression and induce programmed cell death (apoptosis). Specifically, the suppression of PAK4 activity results in the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6. This disruption of the cell cycle machinery leads to an arrest in the G1 phase, preventing the cancer cells from proceeding to the DNA synthesis (S) phase and effectively halting their proliferation.

Furthermore, the inhibition of the PAK4 signaling pathway by these compounds has been observed to trigger the mitochondrial pathway of apoptosis. This is a critical mechanism for eliminating cancerous cells. The blockage of PAK4 signaling by (-)-β-hydrastine also impedes the migration and invasion of cancer cells by interfering with pathways such as PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2, which are involved in cytoskeletal dynamics and the degradation of the extracellular matrix.

While direct studies on a wide range of synthetic this compound derivatives are limited, the established mechanisms of closely related natural alkaloids provide a strong foundation for understanding their potential antiproliferative effects. The data from studies on various hydrazide-hydrazone derivatives, a common structural motif in medicinal chemistry, further supports the potential for potent and selective anticancer activity. For example, certain hydrazide-hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar and even nanomolar range. africaresearchconnects.comiaea.orgmdpi.commdpi.comnih.govmdpi.comnih.gov

Interactive Data Table: Antiproliferative Activity of Related Hydrazide-Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative 14dHCT116 (Colon Carcinoma)0.25
Derivative 16fHCT116 (Colon Carcinoma)0.09
Hydrazone 12K-562 (Chronic Myeloid Leukemia)0.03
Hydrazone 14K-562 (Chronic Myeloid Leukemia)0.05
Hydrazone DerivativeMDA-MB-231 (Breast Cancer)1.22 - 2.90
Compound 7HCT-8 (Colon Carcinoma)<10
Compound 11HCT-8 (Colon Carcinoma)<10
Compound 16HCT-8 (Colon Carcinoma)<10
Compound 17HCT-8 (Colon Carcinoma)<10

Structure Activity Relationship Sar Studies of Methylhydrasteine Methyl Ester Analogues

Design and Synthesis of Structural Variants for SAR Analysis

The exploration of the SAR of methylhydrasteine methyl ester begins with the strategic design and synthesis of a diverse library of analogues. This process involves the systematic modification of the parent molecule to probe the importance of various structural features. Key areas of modification often include the isoquinoline (B145761) and phthalide (B148349) portions of the scaffold, as well as the ester functionality.

The synthesis of these structural variants typically employs established methods in organic chemistry. For instance, variations in the substitution pattern of the aromatic rings can be achieved by utilizing appropriately substituted starting materials. The ester group can be modified by reacting the parent carboxylic acid, hydrasteine, with different alcohols under acidic conditions. Furthermore, more complex modifications may involve multi-step synthetic sequences to introduce novel functional groups or alter the core ring structure. The purity and structural integrity of each synthesized analogue are rigorously confirmed using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Correlation of Molecular Structure with Biological Activity (In Vitro and In Silico)

Once a library of analogues has been synthesized, the next crucial step is to evaluate their biological activity. This is typically achieved through a combination of in vitro assays and in silico computational modeling.

Impact of Substituents and Functional Groups on Activity

The nature and position of substituents on the this compound scaffold have a significant impact on its biological activity. SAR studies on related isoquinoline alkaloids have demonstrated that modifications to the aromatic rings can dramatically alter potency and selectivity. For example, the presence of hydroxyl or methoxy (B1213986) groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The methyl ester group itself is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. The conversion of the naturally occurring carboxylic acid to its methyl ester can improve its ability to penetrate cell membranes. The size and electronic properties of the ester group can be varied to optimize these characteristics.

A hypothetical SAR study might reveal the following trends for a series of this compound analogues tested for a specific biological activity:

Compound IDR1 Substituent (Aromatic Ring)R2 Substituent (Ester Group)Biological Activity (IC50, µM)
MME-1 6,7-dimethoxyMethyl5.2
MME-2 6,7-dihydroxyMethyl10.8
MME-3 6-methoxy, 7-hydroxyMethyl7.5
MME-4 6,7-dimethoxyEthyl8.1
MME-5 6,7-dimethoxyIsopropyl12.4

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one might infer that dimethoxy substitution on the aromatic ring is favorable for activity compared to dihydroxy substitution. Furthermore, increasing the steric bulk of the ester group appears to decrease potency.

Stereochemical Influences on Pharmacological Profiles

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. The three-dimensional arrangement of atoms in these isomers can have a profound effect on their interaction with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that different enantiomers of a drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.

For phthalideisoquinoline alkaloids, the relative stereochemistry at the C1 and C9 positions is particularly crucial for biological activity. Studies on related compounds have often shown that one specific stereoisomer is responsible for the observed pharmacological effects, while the others are less active or even inactive. Therefore, stereoselective synthesis, which allows for the preparation of a single, desired stereoisomer, is of paramount importance in the development of therapeutic agents based on the this compound scaffold.

Computational Approaches to SAR Elucidation

In addition to experimental studies, computational chemistry plays a vital role in elucidating the SAR of this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular basis of biological activity and can guide the design of more potent compounds.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, these models can be used to predict the potency of novel, unsynthesized analogues.

Molecular docking simulations provide a visual representation of how a ligand, such as a this compound analogue, might bind to the active site of a biological target. These simulations can help to identify key amino acid residues involved in the binding interaction and provide a rationale for the observed SAR. For example, a docking study might reveal that a specific substituent on the aromatic ring forms a crucial hydrogen bond with a particular amino acid in the target's active site, thereby explaining its importance for biological activity.

By integrating synthetic chemistry, in vitro biological evaluation, and in silico computational modeling, researchers can build a comprehensive understanding of the structure-activity relationships of this compound analogues. This knowledge is instrumental in the rational design of new and improved therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Methodologies for Methylhydrasteine Methyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Methylhydrasteine methyl ester from related alkaloids and other matrix components. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the identification and quantification of volatile or semi-volatile compounds like isoquinoline (B145761) alkaloids. nih.govresearchgate.net For the analysis of this compound, GC-MS provides high resolution and sensitivity. The technique separates compounds based on their boiling points and interaction with a stationary phase, with the mass spectrometer providing definitive identification based on mass-to-charge ratio and fragmentation patterns. elsevier.es

Typical GC-MS systems for alkaloid analysis employ a fused silica (B1680970) capillary column, often with a non-polar stationary phase like DB-5MS. elsevier.es The analysis involves a programmed temperature gradient to ensure the efficient elution of all compounds of interest.

Table 1: Illustrative GC-MS Parameters for Isoquinoline Alkaloid Analysis

ParameterConditionReference
GC SystemAgilent 6890N or similar elsevier.es
ColumnFused silica capillary column (e.g., DB-5MS UI, 30m x 0.32mm, 0.5µm film) elsevier.es
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min) elsevier.es
Injector Temperature260°C elsevier.es
Temperature ProgramInitial 50°C (1 min hold), ramp 40°C/min to 200°C, then ramp 4°C/min to 280°C (10 min hold) elsevier.es
MS DetectorQuadrupole Mass Spectrometer (e.g., Agilent 5975C) elsevier.es
Ionization ModeElectron Impact (EI)
Interface Temperature280°C elsevier.es

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoquinoline alkaloids, which are often non-volatile and thermolabile. nih.gov The method offers excellent separation for complex plant extracts and is widely used for the quality control of herbal medicines containing these compounds. koreascience.krresearchgate.net

For this compound, reversed-phase HPLC using a C18 column is the most common approach. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with additives like triethylamine (B128534) or ammonium (B1175870) formate (B1220265) to improve peak shape for basic compounds like alkaloids. koreascience.krresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer. nih.gov

Table 2: Typical HPLC Conditions for Isoquinoline Alkaloid Separation

ParameterConditionReference
ColumnReversed-phase C18 (e.g., Luna C18(2)) researchgate.net
Mobile PhaseGradient elution with Acetonitrile/Methanol (B129727)/Aqueous Buffer (e.g., 30 mM ammonium formate, pH 2.8) researchgate.net
Flow Rate1.0 - 1.2 mL/min thieme-connect.com
Column Temperature40°C thieme-connect.com
DetectorDiode Array Detector (DAD) or Mass Spectrometry (MS) nih.gov
Injection Volume1 - 10 µL thieme-connect.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are essential for confirming the identity and assessing the purity of this compound. These methods provide detailed information about the molecule's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules. For this compound, 1H and 13C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. nih.gov 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish connectivity between atoms.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy (B1213986) groups, the N-methyl group, and the ester methyl group. azom.com The chemical shifts would be influenced by the opening of the lactone ring present in its precursor, hydrastine (B1673436), and the subsequent formation of two ester functionalities.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.0 - 7.5110 - 150
-OCH₃ (Methoxy)3.8 - 4.055 - 60
-COOCH₃ (Ester Methyl)3.6 - 3.851 - 53
>N-CH₃ (N-Methyl)2.5 - 2.7~45
-CH₂- (Aliphatic)2.8 - 3.525 - 55
>CH- (Aliphatic)4.0 - 5.560 - 75
C=O (Ester Carbonyl)-165 - 175

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijorp.org The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent bands would include the C=O stretching vibration of the ester groups, C-O stretching, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. irphouse.comresearchgate.net The presence of a strong carbonyl band around 1730 cm⁻¹ is a key indicator of the ester functionality.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100 - 3000C-H StretchAromatic irphouse.com
3000 - 2850C-H StretchAliphatic (CH₂, CH₃) researchgate.net
~1730C=O StretchEster
1610 - 1500C=C StretchAromatic Ring mdpi.com
1250 - 1100C-O StretchEster, Methoxy mdpi.com
~1380C-N StretchTertiary Amine

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. libretexts.org For this compound, techniques like Electrospray Ionization (ESI) are commonly used. researchgate.netresearchgate.net

The fragmentation of this compound is expected to be influenced by the patterns observed for its parent compound, hydrastine. A characteristic fragmentation of hydrastine involves the cleavage of the C1-C9 bond, which separates the isoquinoline and phthalide (B148349) moieties. researchgate.netresearchgate.net This results in a major charged fragment at m/z 190, corresponding to the isoquinoline portion. researchgate.net A similar fragmentation pathway is anticipated for this compound, providing a diagnostic ion for the core tetrahydroisoquinoline structure.

Table 5: Expected Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Proposed Fragment IdentitySignificance
429.16 [M+H]⁺Protonated Molecular Ion (C₂₂H₂₅NO₇ + H)⁺Confirms Molecular Weight
~190Tetrahydroisoquinoline moietyDiagnostic fragment for the core alkaloid structure researchgate.netresearchgate.net
[M - 31]⁺Loss of methoxy group (-OCH₃)Indicates presence of methoxy substituent
[M - 59]⁺Loss of ester group (-COOCH₃)Indicates presence of methyl ester functionality

UV-Visible spectroscopy is a valuable analytical technique used to characterize compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. For tetrahydroisoquinoline alkaloids and their derivatives, the chromophore is typically the substituted benzene (B151609) ring. The position and intensity of the absorption maxima (λmax) in a UV-Vis spectrum can provide valuable information about the electronic structure of the molecule and the nature of its chromophores.

In the case of this compound, the expected chromophore is the 6,7-dimethoxy-substituted tetrahydroisoquinoline ring system. The absorption characteristics of this system are influenced by the electronic transitions of the π-electrons in the aromatic ring. It is anticipated that the UV-Vis spectrum of this compound would exhibit absorption bands characteristic of substituted benzene derivatives.

However, without experimental data from peer-reviewed research, any specific values for λmax would be speculative. The scientific record accessible through extensive searches does not currently contain a published UV-Vis spectrum or a listing of the absorption maxima for this compound. Therefore, a detailed analysis and a corresponding data table for its chromophore characterization via UV-Visible spectroscopy cannot be provided at this time.

Theoretical and Computational Chemistry Applied to Methylhydrasteine Methyl Ester

Molecular Modeling and Docking Studies of Ligand-Target Interactions

No dedicated molecular modeling or docking studies for Methylhydrasteine methyl ester were identified in the searched literature. However, based on research into related compounds, some general inferences can be drawn. This compound belongs to the isoquinoline (B145761) alkaloid class of compounds. Molecular docking studies on other isoquinoline alkaloids have demonstrated their potential as inhibitors of enzymes such as alpha-glucosidase. smolecule.com These studies suggest that the isoquinoline core is crucial for binding to the active sites of target proteins. It is hypothesized that this compound may exhibit similar binding mechanisms, though specific interaction data, such as binding energies or key amino acid residues involved, are not available. smolecule.com

Molecular Dynamics Simulations for Conformational Analysis

There is no specific information available from molecular dynamics simulations concerning the conformational analysis of this compound. Such studies would provide valuable insights into the flexibility of the molecule and its behavior in a simulated biological environment, but this research has not been published.

Quantum Chemical Calculations of Electronic Structure and Reactivity

While quantum chemical calculations are mentioned in the literature for determining the structure of some alkaloids, no specific studies detailing the electronic structure, reactivity, or quantum chemical properties of this compound were found. researchgate.net

Prediction of Reaction Mechanisms and Catalytic Promotion

There is a lack of published research on the prediction of reaction mechanisms or catalytic promotion involving this compound.

Emerging Research Directions and Future Perspectives for Methylhydrasteine Methyl Ester Studies

Integration with Systems Biology Approaches for Network Analysis

The complex interactions of alkaloids with biological systems necessitate a holistic analytical approach. While specific systems biology studies on Methylhydrasteine methyl ester are yet to be published, this field represents a significant future direction. Systems biology, which integrates data from genomics, proteomics, and metabolomics, can unravel the complex metabolic pathways and molecular networks influenced by isoquinoline (B145761) alkaloids. nih.gov

For a compound like this compound, network pharmacology, a key component of systems biology, could predict potential protein targets and signaling pathways. By analyzing the compound's structure in relation to known biological networks, such as the KEGG Pathway Database, researchers can generate hypotheses about its mechanism of action. genome.jp This approach has been conceptualized for its parent compound, noscapine (B1679977), to understand its diverse pharmacological effects, including anti-inflammatory and anticancer activities. nih.govresearchgate.net Applying these computational models to this compound could illuminate its potential therapeutic applications and guide future experimental validation, accelerating the drug discovery process.

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of this compound traditionally involves the esterification of the carboxylic acid group of hydrasteine. smolecule.com Established methods include Fischer esterification, the use of diazomethane (B1218177), and reactions involving trimethylchlorosilane with methanol (B129727). smolecule.comresearchgate.netnih.gov While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact.

Future research is expected to focus on developing more efficient and greener synthetic routes. Key areas of exploration include:

Biocatalytic Approaches: Utilizing enzymes like lipases or engineered methyltransferases could offer high selectivity and milder reaction conditions, reducing by-product formation and environmental impact. smolecule.com Optimization of enzymatic processes, including enzyme immobilization for reusability, is a promising avenue. smolecule.com

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety by handling hazardous reagents like diazomethane in small, controlled quantities, and allow for easier scalability. d-nb.info

Green Reagents: Exploring non-toxic and sustainable methylating agents, such as dimethyl carbonate, can provide safer alternatives to traditional reagents.

Advanced Catalysis: The development of novel solid-acid catalysts or photoredox catalysis could lead to more efficient and environmentally friendly esterification processes under mild conditions. rsc.orgorganic-chemistry.org

MethodologyKey Reagents/CatalystsTypical ConditionsPotential Advantages for Future Development
Fischer EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)RefluxCost-effective, well-established
Trimethylchlorosilane MethodTrimethylchlorosilane, MethanolRoom TemperatureMild conditions, good yields researchgate.net
Diazomethane MethodDiazomethane (CH₂N₂)-Highly efficient
Enzymatic SynthesisLipases, MethyltransferasesMild (e.g., 24h, optimized temp/pH)High stereospecificity, environmentally sustainable smolecule.com
Flow ChemistryContinuous Flow ReactorOptimized for specific reactionEnhanced safety and scalability d-nb.info

Advanced Structural Elucidation Techniques for Complex Derivatives

As novel synthetic methods produce more complex derivatives of this compound, advanced structural elucidation techniques will become indispensable. Standard spectroscopic methods, including Infrared (IR), Mass Spectrometry (MS), and one-dimensional Nuclear Magnetic Resonance (1D-NMR), form the foundation of structural analysis for alkaloids. grantome.comslideshare.net

However, for complex, novel derivatives with multiple stereocenters or intricate ring systems, more sophisticated techniques will be required:

Two-Dimensional NMR (2D-NMR): Techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning proton and carbon signals, establishing connectivity within the molecule, and differentiating between isomers. nih.govnih.gov These methods are essential for piecing together the molecular fragments of new alkaloid structures. pitt.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of a new derivative and its fragments. nih.gov This is critical for confirming molecular formulas and supporting structural hypotheses.

X-ray Crystallography: For derivatives that can be crystallized, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure. This technique is the gold standard for confirming stereochemistry and absolute configuration. mdpi.com

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) can provide valuable information about the stereochemistry of chiral molecules in solution, complementing data from NMR and crystallography. nih.gov

Expanding the Scope of Bioactivity Research through In Vitro and In Silico Screening

The therapeutic potential of this compound remains largely unexplored, though its parent alkaloids suggest possible antimicrobial and anti-inflammatory properties. smolecule.com Future research will undoubtedly focus on a broad-based screening of its biological activities using a combination of high-throughput in vitro assays and computational in silico models.

In Vitro Screening: High-throughput screening (HTS) allows for the rapid testing of the compound against a wide array of biological targets. Future studies could investigate its efficacy against:

Cancer Cell Lines: Given the anticancer activity of the related alkaloid noscapine, which arrests the cell cycle by modulating microtubule dynamics, screening this compound against various cancer cell lines (e.g., breast, lung, colon) is a logical next step. nih.govnih.gov

Microbial Pathogens: Evaluating its activity against a panel of bacteria and fungi would validate and expand upon the suggested antimicrobial potential of its chemical class. rsc.org

Enzyme Inhibition: Screening against key enzymes involved in disease pathways, such as cyclooxygenases (inflammation), cholinesterases (neurodegenerative diseases), or viral proteases, could uncover novel therapeutic applications. nih.govmdpi.com

In Silico Screening: Computational methods can predict the biological activity of a compound, saving significant time and resources.

Molecular Docking: This technique models the interaction between this compound and the three-dimensional structure of a target protein. mdpi.com By predicting the binding affinity and orientation, researchers can identify likely biological targets and prioritize compounds for in vitro testing. mdpi.comthaiscience.infonih.gov

Pharmacophore Modeling: By identifying the key structural features of this compound responsible for a potential biological activity, new and more potent derivatives can be designed.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, providing an early assessment of its drug-likeness. mdpi.com

Potential BioactivityScreening ApproachExample Targets / AssaysRationale
AnticancerIn VitroCell proliferation assays (e.g., MCF-7, A549) nih.govActivity of related alkaloid noscapine nih.gov
AntimicrobialIn VitroMinimum Inhibitory Concentration (MIC) assaysGeneral activity of isoquinoline alkaloids rsc.org
Anti-inflammatoryIn VitroCOX-2 or lipoxygenase enzyme inhibition assaysKnown activity of parent compounds nih.gov
Enzyme InhibitionIn SilicoMolecular docking with target proteins (e.g., AChE, BChE) mdpi.comPredictive analysis to identify novel targets
Drug-LikenessIn SilicoADMET prediction models mdpi.comEarly assessment of pharmacokinetic properties

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